molecular formula C7H6BrNO B12335393 5-Bromo-2-methylnicotinaldehyde

5-Bromo-2-methylnicotinaldehyde

Cat. No.: B12335393
M. Wt: 200.03 g/mol
InChI Key: LQMCKZTUVOLZQN-UHFFFAOYSA-N
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Description

5-Bromo-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of nicotinaldehyde, where a bromine atom is substituted at the 5th position and a methyl group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-methylnicotinaldehyde involves the oxidation of 5-bromo-2-methylpyridin-3-ylmethanol using Dess-Martin periodinane in methylene chloride. The reaction is carried out at room temperature with tert-butyl alcohol as a co-solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar oxidation reactions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogen exchange reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2-methylnicotinaldehyde is used in scientific research for:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and aldehyde groups play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine-3-carbaldehyde
  • 2-Bromo-5-methylnicotinaldehyde

Uniqueness

5-Bromo-2-methylnicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

5-bromo-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3

InChI Key

LQMCKZTUVOLZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)Br)C=O

Origin of Product

United States

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